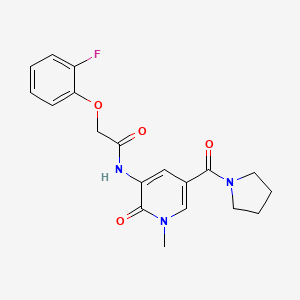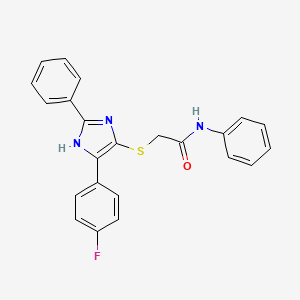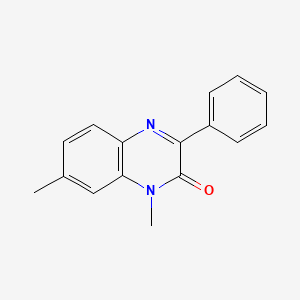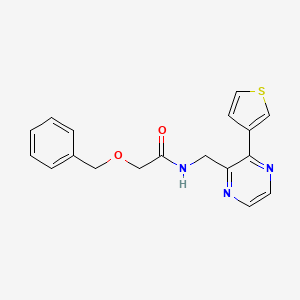![molecular formula C33H26F2N4O2S2 B2742814 2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one CAS No. 689771-66-2](/img/structure/B2742814.png)
2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with thiol-containing compounds.
Linking with Propane-1,3-diyl: The final step involves linking two quinazolinone units through a propane-1,3-diyl bridge, typically using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the fluorobenzyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives, defluorinated products.
Substitution Products: Alkylated, acylated, or sulfonated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Anticancer Research: Quinazolinone derivatives are known for their anticancer properties, and this compound may be investigated for its potential to inhibit cancer cell growth.
Antimicrobial Activity: The compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active ingredients.
作用机制
The mechanism of action of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Binding to DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thioether-Linked Compounds: Molecules with thioether linkages connecting different functional groups.
Fluorobenzyl-Containing Compounds: Compounds with fluorobenzyl groups attached to various cores.
Uniqueness
“3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” is unique due to its specific combination of a quinazolinone core, fluorobenzyl groups, and a thioether linkage connected by a propane-1,3-diyl bridge. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAWTGYGNMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)

![(2E)-2-CYANO-N-(2-ETHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2742738.png)
![5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2742739.png)


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)
![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2742748.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)

